n-(Acetylsulfamoyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
29824-66-6 |
|---|---|
Molecular Formula |
C4H8N2O4S |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
N-(acetylsulfamoyl)acetamide |
InChI |
InChI=1S/C4H8N2O4S/c1-3(7)5-11(9,10)6-4(2)8/h1-2H3,(H,5,7)(H,6,8) |
InChI Key |
OVGZINHUJMXVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for N Acetylsulfamoyl Acetamide and Its Analogues
Established Synthetic Pathways
Traditional methods for synthesizing N-(Acetylsulfamoyl)acetamide and its analogues have been well-documented, providing reliable and foundational routes for laboratory and potential industrial-scale production.
Acetylation of Sulfanilamide (B372717) via Acetic Anhydride (B1165640)
A primary and widely used method for preparing N-[4-(acetylsulfamoyl)phenyl]acetamide is the direct acetylation of sulfanilamide using acetic anhydride. ontosight.ai In this reaction, both the aromatic amine (-NH2) and the sulfonamide (-SO2NH2) groups of sulfanilamide are acetylated. The reaction is typically conducted under reflux conditions, often using pyridine (B92270) as both a solvent and a base to neutralize the acetic acid byproduct formed during the reaction. The process involves adding acetic anhydride to a solution of sulfanilamide in pyridine and heating the mixture for a period ranging from one to several hours. Upon completion, the product is precipitated by cooling the reaction mixture and diluting it with water, followed by filtration and purification, commonly through recrystallization.
Reactions Involving 4-Aminobenzenesulfonyl Chloride and Acetamide (B32628)
An alternative pathway involves the reaction of 4-aminobenzenesulfonyl chloride with acetamide. researchgate.net This method builds the sulfonamide linkage by reacting the sulfonyl chloride group with the nitrogen of acetamide. The synthesis of the starting material, 4-acetamidobenzenesulfonyl chloride, is a key preliminary step, which is often prepared by the chlorosulfonation of acetanilide (B955). echemi.com The reaction between 4-acetylphenylamine and a sulfonyl chloride derivative, such as 4-aminobenzenesulfonyl chloride, is typically carried out under alkaline conditions, using a base like pyridine or triethylamine (B128534) to scavenge the hydrochloric acid (HCl) generated. Careful control of reaction conditions, such as maintaining low temperatures (0–5°C) during the initial mixing, is often employed to optimize the yield and minimize side reactions.
Transition Metal-Catalyzed Acylation of Sulfonamides (e.g., Copper(II) Triflate)
Transition metal catalysis offers a mild and highly efficient route for the acylation of sulfonamides. Copper(II) triflate (Cu(OTf)2) has emerged as a particularly effective catalyst for this transformation. tandfonline.comtandfonline.com This method allows for the acylation of a wide range of sulfonamides using either carboxylic anhydrides or acyl chlorides as the acylating agents. tandfonline.com The reaction proceeds smoothly in the presence of a catalytic amount of Cu(OTf)2 (as low as 0.001 equivalents) under mild, operationally convenient conditions. tandfonline.com A key advantage of this method is its tolerance of various functional groups, including ethers, halogens, ketones, esters, and nitro groups, which remain intact during the transformation, leading to good to excellent yields of the desired N-acylsulfonamides. tandfonline.comtandfonline.com Other metal triflates, such as those of aluminum, iron, gallium, and indium, have also been shown to be effective catalysts for this reaction. tandfonline.com
Table 1: Copper(II) Triflate-Catalyzed Acetylation of Various Sulfonamides This interactive table presents the yields of N-sulfonylacetamides synthesized from their corresponding sulfonamides using acetic anhydride and a catalytic amount of Cu(OTf)2. tandfonline.com
| Starting Sulfonamide | Product | Yield (%) |
| Benzenesulfonamide | N-(Phenylsulfonyl)acetamide | 94 |
| 4-(tert-Butyl)benzenesulfonamide | N-(4-(tert-Butyl)phenylsulfonyl)acetamide | 98 |
| 2-Methylbenzenesulfonamide | N-(o-Tolylsulfonyl)acetamide | 99 |
| 2-Chlorobenzenesulfonamide | N-(2-Chlorophenylsulfonyl)acetamide | 93 |
| p-Toluenesulfonamide | N-Tosylacetamide | 98 |
Advanced and Sustainable Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These advanced approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Ultrasonic Irradiation Methods for Enhanced Synthesis
The application of ultrasonic irradiation has been demonstrated as a green and efficient method for the N-acylation of sulfonamides. orientjchem.org This technique utilizes the energy from acoustic cavitation to promote chemical reactions, often leading to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.netorientjchem.org For instance, the acylation of various sulfonamides with acetic anhydride can be achieved at room temperature under solvent-free and catalyst-free conditions using ultrasound, with reactions often completing in a matter of minutes. orientjchem.org A comparative study on the synthesis of sodium sulfacetamide (B1682645) highlighted the advantages of ultrasound; the ultrasonic irradiation route involving 4-aminobenzenesulfonyl chloride and acetic anhydride was significantly faster than the traditional reflux method. researchgate.net This approach not only enhances efficiency but also aligns with green chemistry principles by minimizing energy usage and waste. orientjchem.orgnih.gov
Table 2: Comparison of Reflux vs. Ultrasonic Irradiation for Sulfacetamide Synthesis Intermediate Step This table compares the reaction time for the synthesis of sulfacetamide from 4-aminobenzenesulfonyl chloride and acetamide using conventional reflux versus ultrasonic irradiation. researchgate.net
| Method | Reactants | Time |
| Reflux | 4-Aminobenzenesulfonyl chloride + Acetamide | 3 hours |
| Ultrasonic Irradiation | 4-Aminobenzenesulfonyl chloride + Acetamide | 45 minutes |
Application of Flow Chemistry Techniques in Synthesis
Continuous-flow chemistry is a modern synthetic technology that offers numerous advantages over traditional batch processing. mit.eduvapourtec.com In a flow system, reactants are continuously pumped through a network of tubes or microreactors, allowing for precise control over parameters such as temperature, pressure, and residence time. vapourtec.com This enhanced control leads to improved reaction efficiency, higher yields, better product consistency, and significantly enhanced safety, particularly for highly exothermic or hazardous reactions. mit.eduvapourtec.com
While a specific flow synthesis for this compound has not been extensively detailed in the cited literature, the principles of flow chemistry are directly applicable. The synthesis involves steps such as amide bond formation and acylation, which are well-established in flow systems. nih.gov A multi-step continuous-flow setup could be designed to perform the synthesis from basic starting materials to the final product without isolating intermediates, thereby streamlining the process and reducing waste. mit.edu The scalability and automation potential of flow chemistry make it a highly attractive platform for the efficient and sustainable manufacturing of this compound and its analogues. vapourtec.com
Strategies for this compound Derivatization and Analogue Synthesis
The this compound core structure and its related acetamide-sulfonamide moieties serve as a versatile foundation for the development of a wide array of chemical entities. Medicinal chemists employ several key strategies to synthesize derivatives and analogues, aiming to explore and optimize their biological activities through structural modification. These strategies include the creation of drug conjugates, the formation of specialized ligands, the development of entirely new molecular scaffolds, and the systematic introduction of diverse chemical groups.
A prominent strategy in medicinal chemistry involves the development of drug conjugates to enhance the efficacy, safety, or therapeutic profile of known active pharmaceutical ingredients. nih.govmdpi.com The acetamide-sulfonamide scaffold is central to this approach, where existing drugs are chemically linked to sulfa drugs through an amide bond. mdpi.comresearchgate.net This conjugation results in a novel molecule that incorporates the structural features of both parent compounds.
A common synthetic route involves an amide coupling reaction between a drug containing a carboxylic acid group, such as a non-steroidal anti-inflammatory drug (NSAID), and a sulfa drug possessing a free amino group. nih.gov This reaction is typically facilitated by a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For instance, researchers have successfully conjugated NSAIDs like ibuprofen (B1674241) and flurbiprofen (B1673479) with various sulfa drugs, including sulfacetamide, to create new chemical entities. mdpi.comnih.gov This method demonstrates the preparation of an acetamide-sulfonamide scaffold through the newly formed amide linkage. nih.govmdpi.com The resulting conjugates are then studied for novel biological activities, such as urease inhibition. researchgate.net
Table 1: Examples of Drug Conjugates with Acetamide-Sulfonamide Scaffolds
| Conjugated Drug | Sulfa Drug Moiety | Resulting Conjugate Class | Reference |
|---|---|---|---|
| Ibuprofen | Sulfathiazole (B1682510) | Acetamide-Sulfonamide | nih.govresearchgate.net |
| Flurbiprofen | Sulfadiazine | Acetamide-Sulfonamide | nih.govresearchgate.net |
| Ibuprofen | Sulfacetamide | Acetamide-Sulfonamide | mdpi.comresearchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
The N-(acetylsulfamoyl)phenyl group is a key component in the design of sophisticated carboxamide ligands capable of coordinating with metal ions. researchgate.netresearchgate.net These ligands are of interest due to their potential applications in creating metal-based therapeutic agents or catalysts. The synthesis of these ligands involves creating a new amide (carboxamide) bond with a molecule that already contains the N-(acetylsulfamoyl)phenyl structure. researchgate.net
A specific example is the synthesis of the carboxamide ligand N-(4-(N-acetylsulfamoyl)phenyl)-2-benzoyl-3-oxo-3-phenylpropanamide. researchgate.netresearchgate.net This compound was prepared by reacting dibenzoylaceticacid-N-carboxyethylamide with N-(4-aminophenyl)sulfonylacetamide. researchgate.netresearchgate.net The resulting ligand, which features both carboxamide and sulfonamide groups, can then be used to synthesize various metal complexes. researchgate.net Researchers have reported the synthesis of complexes with a 1:2 metal-to-ligand ratio using acetate (B1210297) salts of metals such as Zn(II), Ni(II), Mn(II), Cu(II), Co(II), and Pd(II). researchgate.net Structural analysis revealed that the Cu(II) and Pd(II) complexes adopted a square planar geometry, while the others exhibited an octahedral geometry. researchgate.net
Table 2: Synthesized Carboxamide Ligands and Metal Complexes
| Ligand Name | Metal Ions Used for Complexation | Resulting Complex Geometry | Reference |
|---|---|---|---|
| N-(4-(N-acetylsulfamoyl)phenyl)-2-benzoyl-3-oxo-3-phenylpropanamide | Zn(II), Ni(II), Mn(II), Co(II) | Octahedral | researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
The creation of entirely new molecular scaffolds based on the acetamide-sulfonamide framework is a key area of research aimed at discovering agents with unique pharmacological profiles. nih.govmdpi.com This strategy goes beyond simple derivatization and focuses on building fundamentally new core structures. nih.gov
One successful approach has been the development of new scaffolds by conjugating approved therapeutic molecules, such as NSAIDs, with various sulfa drugs. nih.govmdpi.com This research has led to the generation of novel acetamide-sulfonamide-containing scaffolds which were subsequently screened for biological activities like urease inhibition. nih.govmdpi.comresearchgate.net Another strategy involves designing scaffolds intended to act as inhibitors of specific enzymes, such as dihydrofolate reductase (DHFR). d-nb.infonih.gov In this context, the scaffold typically consists of a central ring (often benzene) to which the sulfonamide is attached, and a "tail" portion, such as a 2-(arylamino)acetamide or N-arylacetamide group. d-nb.infonih.gov This design allows for specific interactions with the enzyme's active site. d-nb.info The synthesis of these novel scaffolds provides a platform for developing new classes of pharmacological agents. nih.govresearchgate.net
Table 3: Examples of Novel Acetamide-Sulfonamide Scaffolds
| Scaffold Building Block 1 | Scaffold Building Block 2 | Target/Application | Reference |
|---|---|---|---|
| Ibuprofen | Sulfanilamide | Urease Inhibition | mdpi.com |
| Flurbiprofen | Sulfacetamide | Urease Inhibition | mdpi.com |
| N-arylacetamide | Sulfonamide-benzene | DHFR Inhibition | d-nb.infonih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Structural diversification through the introduction of a wide range of substituents is a fundamental strategy for exploring the structure-activity relationships (SAR) of acetamide-sulfonamide analogues. d-nb.info By systematically varying the chemical groups attached to the core scaffold, researchers can fine-tune the molecule's properties to enhance potency and selectivity.
Table 4: Examples of Structural Diversification Strategies
| Core Scaffold | Introduced Substituent/Moiety | Resulting Compound Class | Reference |
|---|---|---|---|
| Sulfonamide-acetamide | Various aryl groups | N-Arylacetamides with sulfonamide moieties | d-nb.infonih.gov |
| Sulfonamide-acetamide | Various arylamino groups | 2-(Arylamino)acetamides with sulfonamide moieties | d-nb.infonih.gov |
| 7-Aza-coumarin-3-carboxamide | N-(4-(N-acetylsulfamoyl)phenyl) | Substituted 7-Aza-Coumarine-3-Carboxamides | mdpi.com |
This table is generated based on data from the text and is for illustrative purposes.
Chemical Reactivity and Transformation Pathways of N Acetylsulfamoyl Acetamide
Hydrolytic Cleavage Mechanisms
Hydrolysis represents a fundamental transformation for N-(Acetylsulfamoyl)acetamide, leading to the cleavage of one or both N-acetyl groups. The reaction can be promoted by either acidic or basic conditions, with the specific products depending on the reagents and reaction environment.
Under acidic conditions, typically involving heating with a dilute mineral acid like hydrochloric acid, this compound undergoes hydrolysis to break the amide bonds. masterorganicchemistry.comlibretexts.org The general mechanism for acid-catalyzed amide hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.cometsu.edu This is followed by a nucleophilic attack from a water molecule to form a tetrahedral intermediate. brainly.com Subsequent proton transfer and elimination of the amine portion of the molecule lead to the formation of a carboxylic acid and an ammonium (B1175870) ion. masterorganicchemistry.cometsu.edu In the case of this compound, complete hydrolysis under harsh acidic conditions yields sulfanilamide (B372717) and acetic acid. The reaction is generally considered irreversible because the liberated amine is protonated to form an ammonium salt, which prevents the reverse reaction. masterorganicchemistry.combrainly.com
| Reaction | Conditions | Reactants | Major Products | Reference |
| Acid-Catalyzed Hydrolysis | Heating with dilute acid (e.g., HCl) | This compound, Water | Sulfanilamide, Acetic Acid |
In the presence of a strong base, such as sodium hydroxide (B78521), and heat, this compound can also be hydrolyzed. libretexts.org The mechanism for base-promoted hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the acetyl group. etsu.eduyoutube.com This forms a tetrahedral intermediate, which then collapses, expelling the amide anion as the leaving group. A final proton transfer from water neutralizes the leaving group. When both acetyl groups are cleaved under these conditions, the final products are sulfanilamide and an acetate (B1210297) salt (e.g., sodium acetate). libretexts.org
| Reaction | Conditions | Reactants | Major Products | Reference |
| Base-Promoted Hydrolysis | Heating with strong base (e.g., NaOH) | This compound, Hydroxide | Sulfanilamide, Acetate Salt | libretexts.org |
The two acetyl groups on this compound exhibit different reactivities, allowing for selective removal under controlled conditions. Selective alkaline hydrolysis can be employed to remove just one of the acetyl groups, leading to the formation of N1-acetylsulfanilamide. This selectivity is a valuable tool for chemical modifications.
Beyond simple hydrolysis, various modern reagents have been developed for mild and chemoselective N-deacetylation, which could potentially be applied to substrates like this compound. d-nb.info These methods are designed to tolerate other sensitive functional groups within a molecule. researchgate.netnih.gov For instance, the Schwartz reagent (Cp2ZrHCl) has been used for the chemoselective deprotection of acetamides under mild, neutral conditions at room temperature. researchgate.net Another approach involves the electrophilic activation of the amide group using reagents like triethyloxonium (B8711484) tetrafluoroborate. d-nb.info Such advanced methods offer pathways to selectively unmask an amine in the presence of other functionalities, which is crucial in multi-step synthesis. d-nb.inforesearchgate.net
| Method | Reagents/Conditions | Outcome | General Applicability | Reference |
| Selective Alkaline Hydrolysis | Controlled basic conditions | Removal of one acetyl group to form N1-acetylsulfanilamide | Specific to N,N'-Diacetylsulfanilamide | |
| Schwartz Reagent Deprotection | Cp2ZrHCl, Room Temperature | Chemoselective N-deacetylation | Tolerates common protecting groups like Boc, Cbz | researchgate.net |
| Electrophilic Activation | Triethyloxonium tetrafluoroborate | N-deacetylation | Milder alternative to harsh hydrolysis | d-nb.info |
Nucleophilic Substitution Reactions
The structure of this compound presents several sites for nucleophilic attack, primarily the carbonyl carbons of the two acetamide (B32628) groups. In these reactions, a nucleophile replaces a substituent on the molecule. rammohancollege.ac.inlibretexts.org The acetyl groups can potentially be substituted by other functional groups under appropriate conditions. The amide nitrogen itself can also participate in nucleophilic substitution, especially when activated by a strong electrophile. evitachem.com
The reactivity towards nucleophiles is influenced by the stability of the potential leaving group. For substitution to occur at the carbonyl carbon, the N-acyl group must be displaced. The efficiency of such reactions depends on the nucleophile's strength and the reaction conditions. While direct substitution on the sulfonamide sulfur is less common, it is theoretically possible with potent nucleophiles.
Oxidative Transformations
This compound can undergo oxidation, particularly at the sulfonamide group. Reaction with common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of sulfonic acid derivatives. The specific nature of the product would depend on the strength of the oxidizing agent and the reaction conditions. Oxidative transformations are a key pathway for modifying sulfonamide-containing compounds. Palladium-catalyzed oxidative reactions have also been explored for substrates containing sulfonamide groups, indicating the potential for more complex, metal-mediated transformations. diva-portal.org
Other Reaction Pathways (e.g., Hofmann-type Rearrangements of Related Amides)
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgtcichemicals.com The standard reaction involves treating the primary amide with bromine and a strong base like sodium hydroxide. wikipedia.orgnrochemistry.com
This compound itself contains secondary amide functionalities (an acetanilide (B955) and an N-acetylsulfonamide) and therefore would not undergo a classic Hofmann rearrangement, which requires a primary amide. However, if the compound were selectively hydrolyzed to reveal a primary amide (for instance, at the sulfamoyl position, yielding N-acetylsulfanilamide), a subsequent Hofmann-type reaction on a related primary amide derivative could be envisioned.
Variations of the Hofmann rearrangement have been developed to accommodate a wider range of substrates, including those sensitive to harsh basic conditions. nrochemistry.com For example, using reagents like lead tetraacetate or hypervalent iodine compounds can induce the rearrangement under milder, sometimes acidic, conditions. nrochemistry.comthermofisher.com Furthermore, recent advances include electrochemical Hofmann-type rearrangements, which expand the reaction's utility and offer more sustainable chemical pathways. rsc.org These alternative pathways highlight the potential for complex transformations of molecules related to this compound.
Theoretical and Computational Investigations of N Acetylsulfamoyl Acetamide and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed examination of the electronic structure and energy landscape of molecules. For N-(Acetylsulfamoyl)acetamide and its analogs, these methods have been pivotal in understanding their intrinsic properties.
Electronic Structure Elucidation
Density Functional Theory (DFT) has been a primary method for elucidating the electronic structure of acetamide (B32628) derivatives. nih.gov These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) mapping, for instance, identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attacks.
Natural Bond Orbital (NBO) analysis is another key quantum chemical tool that has been applied to understand the electronic characteristics of related structures. NBO analysis provides a picture of the bonding and orbital interactions within the molecule, including charge delocalization and hyperconjugative interactions. For instance, in similar sulfonamide-containing compounds, NBO analysis has revealed significant electron delocalization from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of the sulfonyl group, which contributes to the stability of the molecule.
Conformational Landscape Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Computational methods are invaluable for exploring the conformational landscape of flexible molecules like this compound and its derivatives. researchgate.net By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped out, identifying the low-energy, stable conformations.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques build upon the insights from quantum chemical calculations to explore the interactions of this compound derivatives with biological macromolecules. These methods are essential for predicting binding modes and understanding the dynamic behavior of ligand-target complexes.
Molecular Docking Analyses of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies have been instrumental in understanding their interactions with various enzymes, such as urease. nih.govsemanticscholar.org These studies have shown that the acetamide and sulfonamide moieties can form crucial hydrogen bonds and hydrophobic interactions within the active site of the target enzyme. nih.gov
For example, in docking studies of acetamide-sulfonamide derivatives with urease, the sulfonamide group often interacts with the nickel ions in the active site, while the acetamide portion can form hydrogen bonds with key amino acid residues. nih.govsemanticscholar.org The specific substitution patterns on the aromatic rings of the derivatives significantly influence the binding affinity and selectivity. The insights gained from these docking analyses are critical for the rational design of more potent and selective inhibitors.
| Derivative Type | Target Enzyme | Key Interactions Observed in Docking |
| Acetamide-sulfonamide conjugates | Urease | Hydrogen bonding with active site residues (e.g., His, Ala, Arg), pi-sulfur bonds, hydrophobic interactions. nih.gov |
| Benzamide-acetamide sulfonamides | Urease | Hydrophobic interactions, pi-sulfur interactions, and hydrogen bonds with key residues like Ala440, His519, and Ala636. semanticscholar.org |
| Sulfonamide-1,2,3-triazole-acetamide derivatives | Urease | Attachment to the urease active site with favorable binding energy. nih.gov |
Molecular Dynamics Simulations for Complex Stability and Dynamic Behavior
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.govnih.gov MD simulations have been employed to study the behavior of this compound derivatives when bound to their target proteins. nih.govsemanticscholar.org
These simulations can confirm the stability of the binding pose predicted by docking and highlight key interactions that are maintained throughout the simulation. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms during the simulation provides a measure of the complex's stability. mdpi.com Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the flexibility of different regions of the protein upon ligand binding. mdpi.com For instance, simulations of acetamide-sulfonamide derivatives in complex with urease have shown that the ligands remain stably bound in the active site, confirming the interactions predicted by docking. nih.govsemanticscholar.org
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational methods play a crucial role in establishing these relationships, providing a rational basis for the design of new and improved derivatives.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to predict the biological activity of compounds based on their physicochemical properties or molecular descriptors. nih.govresearchgate.net For acetamidosulfonamide derivatives, QSAR models have been developed to predict their antioxidant activities. nih.govresearchgate.net These models typically use a range of descriptors, including electronic, steric, and hydrophobic parameters, to build a predictive equation.
The insights gained from SAR and QSAR studies are invaluable for medicinal chemists. nih.govresearchgate.net For example, a QSAR study on acetamidosulfonamide derivatives revealed that the presence of an ethylene (B1197577) group connected to a pyridine (B92270) ring significantly contributed to their antioxidant activities. nih.gov Such findings provide clear guidance for the structural modifications that are most likely to lead to enhanced biological activity. By understanding the key structural features that govern activity, researchers can prioritize the synthesis of new derivatives with a higher probability of success. nih.govresearchgate.net
In Silico Screening and Rational Design Principles
Computational methods, including in silico screening and rational design, have become indispensable tools in the discovery and optimization of novel therapeutic agents based on the this compound scaffold. These techniques allow for the efficient evaluation of large virtual libraries of compounds, prediction of their biological activities, and understanding of their interactions with molecular targets, thereby guiding the synthesis of more potent and selective derivatives.
Molecular Docking and Binding Mode Analysis
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. For derivatives of this compound, docking studies have been instrumental in elucidating binding modes and identifying key interactions that govern their inhibitory activity against various enzymes.
One area of focus has been the inhibition of urease, a bacterial enzyme. In silico investigations of acetamide-sulfonamide scaffolds, created by conjugating NSAIDs like ibuprofen (B1674241) and flurbiprofen (B1673479) with sulfa drugs, have been performed to understand their function as urease inhibitors. nih.govmdpi.com Docking studies revealed that these conjugates bind within the active site of the urease enzyme, with interactions involving electrostatic forces with nickel ions and hydrogen bonding with nearby amino acid residues. nih.gov For instance, specific derivatives were observed to form multiple hydrogen bonds with key residues such as Ala440, His593, Arg609, His519, and Cys592, in addition to pi-sulfur and hydrophobic interactions. nih.gov
Similarly, in the pursuit of inhibitors for neurodegenerative diseases, in silico studies have evaluated acetamide compounds as potential inhibitors of monoamine oxidase B (MAO-B). semanticscholar.org Using induced fit docking (IFD) and calculating binding free energy (ΔGbind), researchers identified derivatives with superior binding affinity compared to reference drugs like Zonisamide. semanticscholar.org These computational approaches provide a molecular view of ligand-receptor interactions, which is crucial for designing new and more effective compounds. semanticscholar.org
The translocator protein (TSPO) is another target of interest, particularly for neuroinflammation imaging and therapy. mdpi.com Molecular docking of novel N,N-disubstituted pyrazolopyrimidine acetamide derivatives into the TSPO crystal structure (PDB ID: 4RYI) has been used to predict their binding affinity. mdpi.com The results showed that newly synthesized ligands could achieve lower binding affinity scores (indicating stronger binding) than known inhibitors like DPA-714 and PK11195. mdpi.com For example, the derivative GMA 15 showed a docking score of -12.443, compared to -8.252 for DPA-714. mdpi.com
Table 1: Molecular Docking Results for Acetamide Derivatives Against Various Targets
| Compound/Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Score/Energy | Reference |
|---|---|---|---|---|
| Ibuprofen-sulfathiazole conjugate (6) | Urease | Ala440, His593, Arg609, Met637 | IC₅₀ = 9.95 ± 0.14 µM | nih.gov |
| Flurbiprofen-sulfadiazine conjugate (15) | Urease | Ala440, His519, Arg609, His492, Met637 | - | nih.gov |
| N-aryl-2-(N-disubstituted) acetamides | MAO-B | Not specified | Better ΔGbind than Zonisamide | semanticscholar.org |
| Pyrazolopyrimidine acetamide (GMA 15) | TSPO (4RYI) | Tryptophan-51, Tryptophan-138 | -12.443 | mdpi.com |
| DPA-714 (Reference) | TSPO (4RYI) | Tryptophan-51, Tryptophan-138 | -8.252 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. These models are pivotal for rational drug design, enabling the prediction of activity for newly designed molecules before their synthesis.
For a series of acetamidosulfonamide derivatives, QSAR studies using multiple linear regression have been conducted to model their antioxidant activities (radical scavenging and superoxide (B77818) dismutase, SOD). researchgate.net The resulting models demonstrated high correlation coefficients and low root mean square errors, indicating their predictive power. researchgate.net The structure-activity relationship analysis revealed that specific structural features, such as an ethylene group connected to a pyridine ring, significantly contributed to the antioxidant activities. researchgate.net These QSAR models provided valuable insights, guiding the rational design of eighty new sulfonamides with potentially enhanced antioxidant properties. researchgate.net
Table 2: QSAR Model Parameters for Antioxidant Activity of Acetamidosulfonamide Derivatives
| Activity | Q² LOO-CV | RMSE LOO-CV | Key Structural Feature | Reference |
|---|---|---|---|---|
| Radical Scavenging Activity (RSA) | 0.9708 | 0.5105 | Ethylene group connected to pyridine ring | researchgate.net |
Rational Design Based on Pharmacophores and Molecular Hybridization
Rational design principles are employed to create novel molecules by integrating key structural features from existing active compounds. This often involves identifying a common pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.
The design of new urease inhibitors has been rationalized based on the structural similarity between sulfonamides and urea (B33335), the natural substrate of the enzyme. acs.org This structural mimicry allows the sulfonamide derivatives to competitively bind to the urease active site. acs.org The strategy of molecular hybridization has been successfully applied by designing N-substituted-acetamide derivatives as P2Y14R antagonists. nih.gov This was achieved through molecular docking analysis and crystallographic overlap studies of known antagonists, leading to the identification of a highly potent compound with an IC₅₀ of 0.6 nM. nih.gov
Structure-activity relationship (SAR) studies form the foundation of these rational design efforts. For acetamide-sulfonamide conjugates, SAR analysis showed that activity against urease is influenced by the nature of the groups on both the acetamide and sulfonamide portions of the scaffold. nih.govmdpi.com For example, it was found that an acetamide linked to a phenyl-alkyl group generally conferred better activity than one linked to a fluoro-substituted biphenyl (B1667301) group. nih.gov Conversely, certain substitutions on the sulfonamide side, like isoxazole (B147169) and diazine, showed better urease inhibition when paired with the fluoro-substituted biphenyl group on the acetamide side. nih.gov Such detailed SAR insights are crucial for the strategic design of next-generation inhibitors.
In Silico ADMET and Physicochemical Profiling
In the early stages of drug discovery, it is critical to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. In silico tools are frequently used to predict these properties and filter out compounds that are likely to fail in later developmental stages.
Computational tools are used to assess drug-likeness based on criteria such as Lipinski's Rule of Five, which helps predict oral bioavailability. researchgate.net For newly designed acetamide-sulfonamide conjugates, compliance with Lipinski's rules was verified computationally. mdpi.com Furthermore, in silico studies on flavonoid acetamide derivatives showed that modifying flavonoids with acetamide groups could significantly improve their bioavailability and ADMET toxicity profiles, making them more favorable as drug candidates. rsc.orgbohrium.com Computational methods can also predict various physicochemical and toxicity parameters, including water solubility, bioconcentration factor, developmental toxicity, and mutagenicity, providing a comprehensive early-stage profile of new molecules. bohrium.com
Biochemical Mechanism Studies of N Acetylsulfamoyl Acetamide and Its Analogues in Vitro Focus
Enzyme Inhibition Kinetics and Mechanistic Pathways
The inhibitory effects of N-(acetylsulfamoyl)acetamide and its analogues on various enzymes have been a significant area of biochemical research. These studies, primarily conducted in vitro, have elucidated the kinetics and mechanisms of action against key enzymatic targets.
This compound analogues, particularly those conjugated with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and mefenamic acid, have demonstrated potent inhibitory activity against urease. nih.govresearchgate.net Kinetic studies have revealed that these compounds can act through different modes of inhibition, including competitive and mixed-type inhibition. nih.govnih.gov
In competitive inhibition, the inhibitor molecule competes with the substrate (urea) for binding to the active site of the urease enzyme. The structural similarity of some sulfonamide derivatives to urea (B33335) may facilitate this direct competition. researchgate.net For instance, diclofenac conjugated with sulfanilamide (B372717) and sulfacetamide (B1682645), as well as mefenamic acid conjugated with sulfanilamide and sulfamethoxazole, were identified as competitive inhibitors of urease. nih.gov
Conversely, mixed-type inhibition involves the inhibitor binding to a site on the enzyme that is distinct from the active site. This binding can occur whether the active site is occupied by the substrate or not, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). mdpi.com Several conjugates, such as ibuprofen (B1674241) linked with sulfanilamide, sulfamerazine (B1682647), and sulfacetamide, have been shown to exhibit a mixed mode of urease inhibition. nih.gov Similarly, diclofenac conjugated with sulfathiazole (B1682510) and sulfamerazine also displayed mixed inhibition kinetics. nih.gov
The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Lower values for these parameters indicate a more potent inhibitor.
Table 1: Urease Inhibition by this compound Analogues and Other Sulfonamide Conjugates
| Compound | Mode of Inhibition | IC₅₀ (µM) | Kᵢ (µM) | Reference |
|---|---|---|---|---|
| Diclofenac-sulfacetamide conjugate | Competitive | 5.49 ± 0.34 | - | nih.gov |
| Diclofenac-sulfanilamide conjugate | Competitive | 3.59 ± 0.07 | - | nih.gov |
| Mefenamic acid-sulfanilamide conjugate | Competitive | 7.92 ± 0.27 | - | nih.gov |
| Ibuprofen-sulfacetamide conjugate | Mixed | - | - | nih.gov |
| Diclofenac-sulfathiazole conjugate | Mixed | 16.19 ± 0.21 | - | nih.gov |
| Diclofenac-sulfamerazine conjugate | Mixed | 9.50 ± 0.28 | - | nih.gov |
| Flurbiprofen-sulfacetamide conjugate | Mixed | - | 4.11 | nih.gov |
Beyond urease, the inhibitory potential of this compound analogues extends to other significant enzymes, notably cyclooxygenase-2 (COX-2). mdpi.comnih.gov The COX enzymes (COX-1 and COX-2) are key to the inflammatory response through their production of prostaglandins. mdpi.com While traditional NSAIDs often inhibit both isoforms, leading to gastrointestinal side effects from COX-1 inhibition, there is significant interest in developing selective COX-2 inhibitors. mdpi.com
Conjugates of NSAIDs with various chemical moieties, including structures related to sulfonamides, have been synthesized and evaluated for their COX inhibitory activity. nih.gov Studies have shown that some of these hybrid molecules exhibit potent and selective inhibition of COX-2. mdpi.comnih.gov This selective action is not typically directed at the level of gene transcription or translation but rather at the enzymatic activity of the COX proteins. nih.gov The design of these compounds often aims to leverage the structural differences between the active sites of COX-1 and COX-2 to achieve selectivity. researchgate.net For example, the selectivity index (SI), calculated as the ratio of IC₅₀ for COX-1 to IC₅₀ for COX-2, is a key measure of a compound's preference for inhibiting COX-2. mdpi.com
In addition to COX enzymes, the broader class of sulfonamides has been investigated for inhibitory effects against other enzymes like carbonic anhydrases and cholinesterases, suggesting a wider potential for enzymatic targeting by derivatives of this compound. nih.gov
Molecular Interactions with Biological Macromolecules
The biological effects of this compound and its analogues are also mediated by their direct interactions with crucial macromolecules such as nucleic acids and proteins.
Sulfonamide derivatives, including those structurally related to this compound, have been shown to interact with DNA. rsc.orgnih.gov These interactions can occur through various modes, including intercalation and groove binding. rsc.orgnih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription. nih.govresearchgate.net
Experimental techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and gel electrophoresis are employed to study these binding events. rsc.orgnih.govresearchgate.net For example, UV spectroscopic studies often show hypochromism (a decrease in absorbance intensity) and a red shift (a shift to longer wavelengths) upon the binding of a compound to DNA, which are characteristic of intercalative binding. nih.gov Gel electrophoresis can demonstrate how the binding of a compound or its metal complex affects the mobility of DNA through the gel matrix, providing further evidence of interaction. nih.gov Some studies have suggested that sulfonamide derivatives can act as effective DNA binders. rsc.orgnih.gov
The interaction of small molecules with serum proteins, particularly human serum albumin (HSA), is a critical factor in their pharmacokinetic profile. nih.gov Sulfonamides have been shown to bind to serum albumin, which acts as a major transporter for many exogenous compounds in the bloodstream. nih.gov
Spectroscopic methods are commonly used to investigate these binding interactions. For instance, the fluorescence of HSA, which is primarily due to its tryptophan residues, can be quenched upon the binding of a small molecule. This quenching can be analyzed to determine binding constants and understand the nature of the interaction. nih.gov Studies have indicated that sulfonamides can spontaneously bind to HSA, driven by forces such as hydrogen bonds and van der Waals interactions. nih.gov Such binding can induce conformational changes in the protein. nih.gov While surface plasmon resonance (SPR) is a powerful technique for studying protein binding kinetics, much of the available literature on sulfonamide-protein interactions relies on spectroscopic and computational docking methods. nih.gov
Metal Chelation Properties in Biochemical Contexts
The sulfonamide functional group is known to participate in the chelation of metal ions. nih.govtandfonline.com This property is biochemically significant as many enzymes, known as metalloproteinases, contain a metal ion (often zinc) in their active site that is essential for their catalytic activity. nih.gov By chelating this catalytic metal ion, sulfonamide-containing compounds can act as effective inhibitors of these enzymes. nih.gov
The synthesis of sulfonamide derivatives and their corresponding metal complexes has been a focus of research to explore their enhanced biological activities. tandfonline.comnih.govresearchgate.net The formation of these complexes is often confirmed using various analytical techniques, including IR and NMR spectroscopy, magnetic susceptibility measurements, and X-ray crystallography. nih.gov For instance, shifts in the IR absorption bands of the sulfonamide group upon complexation can indicate its involvement in coordinating with the metal ion. researchgate.net
This chelating ability has been exploited in the design of inhibitors for matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in tissue remodeling and implicated in diseases like cancer and arthritis. nih.gov The sulfonamide moiety can act as a zinc-binding group (ZBG), coordinating with the Zn(II) ion in the MMP active site and thereby inhibiting the enzyme. nih.gov The specific structure of the chelating sulfonamide can significantly influence its inhibitory activity and selectivity for different MMPs. nih.gov
Advanced Analytical Characterization Methods in N Acetylsulfamoyl Acetamide Research
Spectroscopic Characterization
Spectroscopic methods are fundamental in confirming the identity and structural features of N-(Acetylsulfamoyl)acetamide by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
Research Findings: For a molecule like this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons. The methyl protons of the two acetyl groups would likely appear as sharp singlets. The chemical shift for protons of an acetyl group in similar amide environments is typically observed around 2.0 ppm. chemicalbook.combmrb.io The protons attached to nitrogen atoms (N-H) would likely appear as broad signals due to quadrupole broadening and chemical exchange, with chemical shifts that can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbons (C=O) of the amide groups are expected to resonate in the downfield region, typically around 170-180 ppm. bmrb.ionih.gov The methyl carbons of the acetyl groups would appear in the upfield region, generally around 24 ppm. bmrb.io The specific chemical shifts are influenced by the electron-withdrawing effects of the adjacent sulfamoyl and acetyl groups. One- and two-dimensional NMR experiments are often used for complete signal assignment. nih.gov
Table 1: Predicted NMR Spectral Data for this compound
| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~ 2.1 | -C(O)CH₃ |
| Broad, variable | -NH- | |
| ¹³C NMR | ~ 24 | -C(O)C H₃ |
| ~ 175 | -C (O)CH₃ |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Research Findings: The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands confirming its structure. Strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the amide functions would be prominent, typically appearing in the region of 1650-1700 cm⁻¹. researchgate.net The N-H stretching vibrations of the amide and sulfonamide groups would be observed as bands in the 3200-3400 cm⁻¹ region. researchgate.netnih.gov
Furthermore, the asymmetric and symmetric stretching vibrations of the sulfonyl group (O=S=O) are characteristic and expected to appear in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The presence of C-N stretching vibrations can also be identified, typically between 1300-800 cm⁻¹. nih.gov These spectral fingerprints collectively confirm the presence of the key acetyl, amide, and sulfamoyl moieties.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Amide / Sulfonamide |
| 1700 - 1650 | C=O Stretch (Amide I) | Acetyl Amide |
| 1350 - 1300 | S=O Asymmetric Stretch | Sulfonyl |
| 1180 - 1140 | S=O Symmetric Stretch | Sulfonyl |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about conjugated systems and electronic transitions.
Research Findings: Simple amides, which are the primary chromophores in this compound, typically exhibit weak absorption bands in the UV region. nist.gov These absorptions are due to n→π* electronic transitions of the carbonyl group. For simple acetamide (B32628) derivatives, this absorption maximum (λmax) is often observed around 200-220 nm. researchgate.netnist.gov The absence of extensive conjugation in this compound means that strong absorptions at longer wavelengths are not expected. The UV spectrum is primarily useful for quantitative analysis using a calibration curve rather than for detailed structural elucidation.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is invaluable for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
Research Findings: In the mass spectrum of this compound (C₄H₈N₂O₄S, Molecular Weight: 180.18 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 180. The fragmentation pattern would likely be dominated by cleavages characteristic of amides and sulfonamides. A common fragmentation pathway for acetylated compounds is the loss of a ketene (B1206846) molecule (CH₂=C=O), which has a mass of 42 Da. sci-hub.se Therefore, a significant fragment ion might be observed at m/z 138 ([M-42]⁺). Cleavage of the sulfur-nitrogen bonds could also lead to characteristic fragments.
HRMS would allow for the precise mass of the molecular ion to be determined, which can be used to confirm the elemental formula C₄H₈N₂O₄S with a high degree of confidence.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula |
| 180 | Molecular Ion [M]⁺ | [C₄H₈N₂O₄S]⁺ |
| 138 | [M - CH₂CO]⁺ | [C₂H₆N₂O₃S]⁺ |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to determine the purity of a compound and to monitor the progress of a chemical reaction. researchgate.net
Research Findings: For a polar compound like this compound, normal-phase TLC is a suitable method for purity assessment. khanacademy.organalyticaltoxicology.com The stationary phase is typically silica (B1680970) gel (SiO₂), a polar adsorbent. sigmaaldrich.com The mobile phase would consist of a mixture of solvents, with the polarity adjusted to achieve optimal separation. A common mobile phase system for compounds of moderate to high polarity is a mixture of a less polar solvent like ethyl acetate (B1210297) and a more polar solvent like methanol (B129727). sigmaaldrich.comnih.gov For example, a system of dichloromethane (B109758) and methanol (e.g., 8:2 v/v) has been used for related N-acetylated sulfonamides. lgcstandards.com The position of the spot, represented by its retention factor (Rf) value, indicates its polarity relative to the solvent system used. Visualization can be achieved under UV light or by using a staining agent. researchgate.netimist.ma
Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) for Degradation Products
Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and powerful analytical technique essential for identifying and quantifying degradation products of pharmaceutical compounds. The methodology combines the high-resolution separation capabilities of UPLC with the precise detection and structural elucidation power of tandem mass spectrometry.
In the context of this compound research, UPLC-MS/MS is the ideal method for stability studies. When the compound is subjected to stress conditions such as hydrolysis, oxidation, or photolysis, a complex mixture of related substances may be formed. The UPLC system first separates these degradation products from the parent compound with high efficiency. Subsequently, the mass spectrometer detects these separated molecules, and MS/MS analysis fragments the ions of the degradation products to create a specific fragmentation pattern. This pattern serves as a structural fingerprint, allowing for the confident identification of unknown degradants, even at trace levels. nih.gov
Studies on other complex organic molecules have demonstrated the utility of this approach. For instance, UPLC-MS/MS has been successfully used to determine polar pesticide degradation products in aqueous matrices, highlighting its robustness and sensitivity with detection limits as low as 10 ng/L. nih.gov The analysis involves direct injection and a rapid chromatographic runtime, making it suitable for routine laboratory work. nih.gov The structural identity of each degradation product is confirmed by analyzing its unique mass fragmentation pattern. nih.gov While specific degradation studies on this compound are not extensively detailed, the principles established in the analysis of other compounds provide a clear framework for its application.
Liquid Chromatography for Purification
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the purification of chemical compounds. In the synthesis of this compound, LC is employed to isolate the target molecule from unreacted starting materials, by-products, and other impurities, ensuring a high degree of purity for subsequent analysis and use.
Preparative HPLC is a scalable version of analytical HPLC designed to handle larger quantities of material. The method typically involves using a reverse-phase (RP) column, such as a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com A mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water is commonly used to elute the compounds from the column. sielc.comsielc.comsielc.com By adjusting the composition of the mobile phase, the separation of this compound from impurities with different polarities can be optimized. The fractions containing the purified compound are collected as they elute from the system. For applications requiring subsequent analysis by mass spectrometry, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.comsielc.comsielc.com This chromatographic method is versatile and can be adapted for the isolation of impurities in preparative separation. sielc.com
Elemental Analysis (e.g., CHN, CHNS)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and confirming its elemental composition and purity. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula.
For this compound (Molecular Formula: C₄H₈N₂O₄S), the theoretical elemental composition can be calculated. A close correlation between the experimental and theoretical values provides strong evidence for the correct chemical structure. In research involving novel compounds, it is standard practice to report both the calculated and found values, as demonstrated in studies of other heterocyclic amide derivatives. researchgate.net
| Element | Theoretical Mass Percentage (%) |
|---|---|
| Carbon (C) | 24.49 |
| Hydrogen (H) | 4.11 |
| Nitrogen (N) | 14.28 |
| Sulfur (S) | 16.35 |
| Oxygen (O) | 32.62 |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. nih.gov For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing its thermal stability and phase behavior. libretexts.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org A TGA analysis of this compound would reveal its decomposition temperature and identify any mass loss associated with desolvation or degradation. The resulting thermogram plots mass percentage against temperature, typically showing a stable plateau until the onset of decomposition, which is marked by a significant drop in mass.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.org DSC is used to determine key thermal transitions. For this compound, a DSC scan would identify its melting point, which appears as a sharp endothermic peak on the DSC curve. It can also detect other phenomena such as glass transitions, crystallization, and phase changes. dtu.dk
Together, these techniques provide a comprehensive thermal profile of the compound, which is critical for understanding its stability under various processing and storage conditions. nahrainuniv.edu.iq
| Technique | Information Obtained | Hypothetical Data for this compound |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | Onset of decomposition: >200°C |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions | Melting Point (Tm): Sharp endothermic peak |
Q & A
Q. What are the recommended laboratory methods for synthesizing N-(Acetylsulfamoyl)acetamide?
The synthesis typically involves acetylation of sulfamoyl precursors under controlled conditions. For example, a reflux reaction with acetic anhydride and a sulfonamide derivative (e.g., N-(4-chloro-2-nitrophenyl)methanesulfonamide) in ethanol, followed by crystallization, yields crystalline products suitable for structural analysis . Stepwise monitoring via thin-layer chromatography (TLC) or HPLC is recommended to optimize intermediate purity.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of acetyl (-COCH) and sulfamoyl (-SONH) groups.
- Infrared Spectroscopy (IR): Identify characteristic peaks for amide C=O (~1650 cm) and sulfonamide S=O (~1350 cm) .
- X-ray Crystallography: Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) to validate structural assignments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to minimize inhalation risks.
- Waste Disposal: Segregate chemical waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?
- Differential Scanning Calorimetry (DSC): Measure decomposition temperatures under inert atmospheres (e.g., nitrogen) to assess oxidative vs. thermal degradation pathways.
- Thermogravimetric Analysis (TGA): Quantify mass loss profiles at varying heating rates (e.g., 5–20°C/min) to identify kinetic stability thresholds .
- Cross-Validation: Compare results with computational models (e.g., density functional theory) to predict thermodynamic stability .
Q. What experimental strategies elucidate the hydrolytic degradation mechanisms of this compound?
- pH-Dependent Stability Studies: Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC or LC-MS.
- Kinetic Analysis: Calculate rate constants for hydrolysis at different temperatures to determine activation energy () and degradation pathways (e.g., acid-catalyzed vs. base-mediated) .
Q. How can conflicting crystallographic data in sulfamoyl-containing acetamides be addressed?
- Multi-Technique Validation: Combine X-ray diffraction with solid-state NMR or Raman spectroscopy to resolve ambiguities in bond lengths/angles.
- Computational Refinement: Use software like Gaussian or ORCA to optimize molecular geometries and compare with experimental data .
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
- Reaction Monitoring: Employ real-time techniques like in-situ IR or reaction calorimetry to track intermediate formation.
- Solvent Selection: Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility and reaction efficiency.
- Catalyst Screening: Evaluate Lewis acids (e.g., ZnCl) or bases (e.g., pyridine) to accelerate acetylation steps .
Data Analysis and Contradiction Management
Q. How should researchers interpret contradictory spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Dynamic Effects Analysis: Investigate temperature-dependent NMR to detect conformational changes or rotational barriers.
- Isotopic Labeling: Use N or H isotopes to simplify complex splitting patterns in sulfamoyl protons .
Q. What methodologies validate the purity of this compound in biological assays?
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm mass error.
- Chiral HPLC: Resolve enantiomeric impurities if asymmetric synthesis is involved.
- Elemental Analysis: Match experimental C/H/N/S percentages to theoretical values within ±0.3% .
Application-Oriented Questions
Q. How is this compound utilized in synthesizing heterocyclic compounds?
The sulfamoyl and acetamide groups serve as precursors for cyclization reactions. For example, heating with thiourea derivatives can yield thiadiazole or benzoxazole scaffolds, which are relevant in medicinal chemistry .
Q. What role does this compound play in studying enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
